molecular formula C12H11F3N2O4 B2552877 2,2,2-Trifluoro-1-(6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one CAS No. 1851285-93-2

2,2,2-Trifluoro-1-(6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Cat. No.: B2552877
CAS No.: 1851285-93-2
M. Wt: 304.225
InChI Key: XEULIBCGMHSSJI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a complex organic compound characterized by its trifluoromethyl group and nitro-substituted isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the isoquinoline core. One common approach is the nitration of a methoxy-substituted isoquinoline followed by trifluoromethylation. The reaction conditions often require careful control of temperature and the use of strong acids or bases to facilitate the nitration and trifluoromethylation steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different substituted isoquinolines or other derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as in the development of new drugs.

  • Medicine: The compound's unique structure may offer new avenues for drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Its properties can be harnessed in material science for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound's binding affinity to biological targets, while the nitro group may play a role in redox reactions within cells. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methoxy-5-nitrobenzotrifluoride: This compound shares the trifluoromethyl and nitro groups but has a different core structure.

  • Isoquinoline derivatives: Other isoquinoline derivatives with different substituents can be compared to highlight the unique properties of this compound.

Uniqueness: The presence of both trifluoromethyl and nitro groups on the isoquinoline core sets this compound apart from others, providing unique chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(6-methoxy-5-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O4/c1-21-9-3-2-7-6-16(11(18)12(13,14)15)5-4-8(7)10(9)17(19)20/h2-3H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEULIBCGMHSSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(CC2)C(=O)C(F)(F)F)C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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